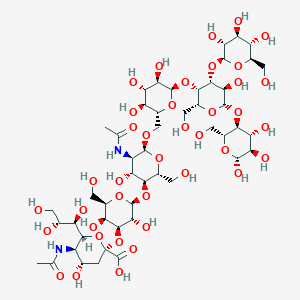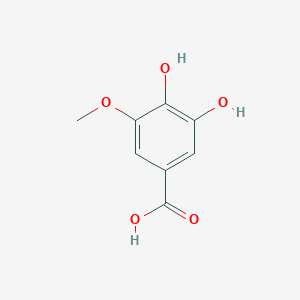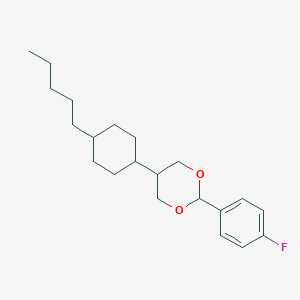
2-(4-Fluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane, commonly known as Fluorocyclohexane, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Fluorocyclohexane is a cyclohexane derivative that contains a fluorine atom and a dioxane ring. The compound has attracted researchers' attention due to its unique properties, including its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of Fluorocyclohexane is not fully understood. However, studies have suggested that the compound interacts with various biological systems, including the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, and appetite. Fluorocyclohexane has been shown to interact with the endocannabinoid system, leading to the activation of specific receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
Fluorocyclohexane has been shown to have various biochemical and physiological effects. Studies have suggested that the compound has analgesic and anti-inflammatory properties, making it a potential candidate for pain management. Fluorocyclohexane has also been shown to have anxiolytic and antidepressant effects, suggesting its potential as a treatment for mood disorders. Additionally, the compound has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Fluorocyclohexane is its unique properties, including its ability to interact with biological systems. The compound's ability to interact with the endocannabinoid system makes it a promising candidate for drug development. However, one of the limitations of Fluorocyclohexane is its limited availability. The compound is challenging to synthesize, and the production process is time-consuming and expensive.
Direcciones Futuras
The potential applications of Fluorocyclohexane in various fields make it a promising compound for future research. One of the future directions for Fluorocyclohexane is its potential as a treatment for neurological disorders, including Alzheimer's and Parkinson's diseases. Additionally, researchers could explore the compound's potential as a treatment for infectious diseases, including COVID-19. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Conclusion:
Fluorocyclohexane is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's unique properties, including its ability to interact with biological systems, make it a promising candidate for drug development. However, the limited availability of the compound is a limitation that needs to be addressed. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Fluorocyclohexane involves the reaction of 4-Fluorobenzaldehyde with pentyl Grignard reagent, followed by the reaction with cyclohexanone. The final product is obtained by the reaction of the intermediate with ethylene glycol in the presence of sulfuric acid. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Aplicaciones Científicas De Investigación
Fluorocyclohexane has been used in various scientific research applications, including drug development, material science, and biotechnology. The compound's unique properties, including its ability to interact with biological systems, make it a promising candidate for drug development. Researchers have studied the compound's potential as a treatment for various diseases, including cancer, neurological disorders, and infectious diseases.
Propiedades
Número CAS |
133058-95-4 |
|---|---|
Fórmula molecular |
C21H31FO2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5-(4-pentylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C21H31FO2/c1-2-3-4-5-16-6-8-17(9-7-16)19-14-23-21(24-15-19)18-10-12-20(22)13-11-18/h10-13,16-17,19,21H,2-9,14-15H2,1H3 |
Clave InChI |
DYTFHSBEGBGUMI-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
SMILES canónico |
CCCCCC1CCC(CC1)C2COC(OC2)C3=CC=C(C=C3)F |
Sinónimos |
TRANS-2-(4-FLUOROPHENYL)-5-(TRANS-4-N-PENTYLCYCLOHEXYL)-1,3-DIOXANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






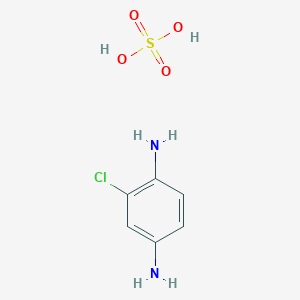

![1-Propanone, 2-chloro-1-tricyclo[3.2.1.02,4]oct-3-yl-, [3(S)-(1alpha,2beta,3alpha,4beta,5alpha)]- (9](/img/structure/B149836.png)

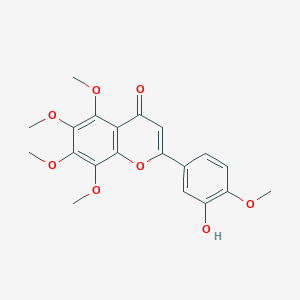
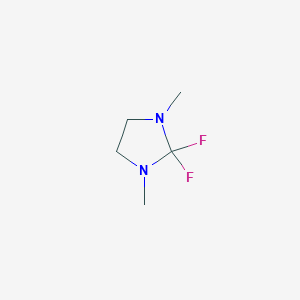
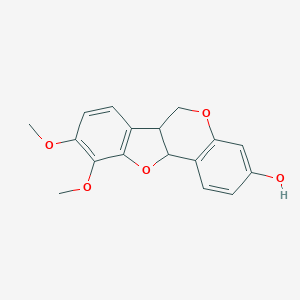
![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)
